molecular formula C15H26N4O4S B1440441 tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate CAS No. 932520-24-6

tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate

Cat. No. B1440441
M. Wt: 358.5 g/mol
InChI Key: KVCXWXCRLSPFMI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It’s used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of this compound involves an iodolactamization as a key step, demonstrating the versatility of tert-butyl carbamates in complex molecular syntheses. Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Molecular Structure Analysis

The molecular formula of this compound is CHNO with an average mass of 236.310 Da and a monoisotopic mass of 236.152481 Da .


Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 105-108 °C (lit.) . The molecular weight of the compound is 117.15 .

Scientific Research Applications

Drug Development

This compound is an intermediate in the synthesis of various biologically active compounds, such as osimertinib (AZD9291) . Osimertinib is used in the treatment of non-small cell lung cancer and has shown efficacy against certain mutations in cancer cells.

Organic Synthesis

It serves as a building block in organic synthesis, particularly in the preparation of N-Boc-protected anilines . This is crucial for synthesizing complex organic molecules while protecting the amine group during reaction sequences.

Polymer Chemistry

In polymer chemistry, it’s used to modify the rate of vulcanization of rubber as an intermediate in the preparation of sulfenamides like N-tert-butyl-2-benzothiazylsulfenamide . These compounds are essential as rubber accelerators.

Safety And Hazards

The compound is harmful if swallowed and causes serious eye damage .

Future Directions

The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . This indicates potential future directions in the field of organic synthesis.

properties

IUPAC Name

tert-butyl N-[2-[2-amino-4-(dimethylsulfamoyl)anilino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4S/c1-15(2,3)23-14(20)18-9-8-17-13-7-6-11(10-12(13)16)24(21,22)19(4)5/h6-7,10,17H,8-9,16H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCXWXCRLSPFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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